(S)-4-Amino-5-ethoxy-5-oxopentanoic acid

Description

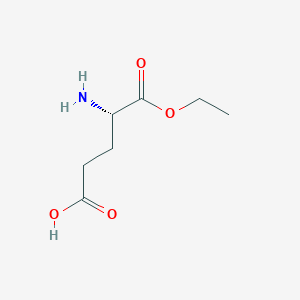

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-ethoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-2-12-7(11)5(8)3-4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQNQPHXKWWZFS-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino and keto groups through specific reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Amino-5-ethoxy-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Peptide Synthesis

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid is utilized as a key building block in the synthesis of peptides. Its structure allows for the formation of peptide bonds, which are essential for creating various peptides with potential therapeutic applications. The compound can be modified or protected using groups like tert-butoxycarbonyl (Boc) to facilitate its incorporation into peptide chains.

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its ability to interact with various biological targets. Research has shown that this compound can influence enzymatic pathways and receptor interactions, which may lead to therapeutic effects against conditions such as tuberculosis and other diseases .

Studies focusing on the biological activities of this compound have revealed its potential as a modulator of RNA binding proteins and as an anti-tuberculosis agent. Interaction studies have been conducted to elucidate its binding affinity with specific proteins, providing insights into its mechanisms of action .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its structural features that allow for various chemical transformations. It can undergo reactions such as Michael additions, cycloadditions, and hydrolysis, making it applicable in synthesizing more complex organic molecules.

Case Studies

Mechanism of Action

The mechanism of action of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Amino-4-oxopentanoic Acid (5-Aminolevulinic Acid, 5-ALA)

- Molecular Formula: C₅H₉NO₃

- Molecular Weight : 131.13 g/mol

- Key Features : Contains a ketone group at the 4-position instead of an ethoxy group.

- Applications: Widely used in photodynamic therapy (PDT) and photodynamic diagnosis (PDD) for brain tumors due to its ability to induce protoporphyrin IX accumulation in cancer cells .

- Synthesis : Prepared via bromination of levulinic acid followed by substitution with potassium phthalimide and acidolysis (44% yield) .

(4S)-4-Amino-5-[(4,4-Dimethylcyclohexyl)amino]-5-oxopentanoic Acid

- Molecular Formula : C₁₃H₂₄N₂O₃

- Molecular Weight : 256.34 g/mol

- Key Features: Substituted with a 4,4-dimethylcyclohexylamino group at the 5-position.

5-(4-Methoxyphenyl)-5-oxopentanoic Acid

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Key Features : Aromatic 4-methoxyphenyl group at the 5-position.

- Applications : Investigated in organic synthesis for building blocks in heterocyclic compounds .

Ester Derivatives of Amino Oxopentanoic Acids

This compound Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₄ (hydrochloride salt)

- Molecular Weight : 211.64 g/mol

- Key Features : Ethoxy ester group enhances lipophilicity compared to 5-ALA.

Methyl δ-Aminolevulinate Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- Key Features : Methyl ester derivative of 5-ALA.

- Applications : Used in PDT with improved cellular uptake compared to 5-ALA .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Therapeutic Potential: While 5-ALA and its esters are well-established in PDT, the ethoxy variant remains underexplored in clinical settings, warranting further studies on its photosensitizing efficacy .

Synthetic Utility: Derivatives with aromatic or cycloaliphatic substituents (e.g., 5-(4-methoxyphenyl)-5-oxopentanoic acid) demonstrate versatility in synthesizing bioactive molecules .

Biological Activity

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid, also known as a chiral amino acid derivative, has garnered interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO4 and a molecular weight of approximately 175.18 g/mol. Its structure includes an amino group, an ethoxy group, and a keto functional group, which contribute to its reactivity and biological interactions. The compound is often utilized as a building block in peptide synthesis and other organic reactions due to these functional groups' versatility.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily attributed to its ability to interact with enzymatic pathways and influence protein interactions. Key areas of investigation include:

- Modulation of Enzymatic Pathways : The compound may play a role in modulating specific enzymatic activities, potentially affecting metabolic processes.

- Receptor Interactions : Preliminary studies suggest that this compound may interact with receptors involved in cellular signaling pathways, although detailed mechanisms remain to be elucidated .

The precise mechanisms through which this compound exerts its biological effects are not fully understood. However, several hypotheses have emerged based on structural analysis and preliminary experimental data:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering the physiological responses of cells.

- Binding Affinity Studies : Interaction studies have shown that this compound has varying binding affinities with different biological targets, which could elucidate its therapeutic potential .

Synthesis

The synthesis of this compound typically involves several key steps that ensure high yields and introduce chirality. Common methods include:

- Starting Materials : Utilizing readily available amino acids or derivatives as starting materials.

- Functional Group Modifications : Employing chemical reactions such as alkylation or acylation to introduce the ethoxy and keto groups.

- Purification Techniques : Techniques like chromatography are used to isolate the desired product from by-products.

Case Studies

Several studies have explored the biological implications of this compound:

Case Study 1: Enzymatic Modulation

A study investigated the compound's effect on specific metabolic enzymes in vitro, revealing that it could inhibit enzyme activity by competing with substrate binding sites. This suggests potential applications in drug design aimed at metabolic disorders.

Case Study 2: Receptor Interaction

Another research effort focused on the interaction between this compound and neurotransmitter receptors. Results indicated that the compound could modulate receptor activity, highlighting its potential as a therapeutic agent in neuropharmacology.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-Glutamic Acid | C5H9NO4 | Key neurotransmitter; additional carboxylic group |

| (S)-Aspartic Acid | C4H7NO4 | Important for protein synthesis; one less carbon |

| Ethyl Glycinate | C6H13NO4 | Contains ethyl group; used in peptide synthesis |

The unique combination of functional groups in this compound allows for distinct properties compared to these similar compounds, potentially leading to specialized applications in drug development.

Q & A

Q. What are the optimized synthetic routes for (S)-4-Amino-5-ethoxy-5-oxopentanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral auxiliaries or enantioselective catalysis. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent racemization during esterification . Reaction temperature (<50°C) and solvent choice (e.g., tetrahydrofuran or dichloromethane) significantly impact yield and stereochemical integrity. Post-synthesis, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is recommended for purity validation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis products (e.g., glutamic acid derivatives) .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. For instance, the ethoxy group may hydrolyze above 80°C in aqueous media .

Q. What are the standard applications of this compound in peptide synthesis?

- Methodological Answer : The compound serves as a γ-ethyl ester-protected glutamic acid derivative, enabling:

- Solid-phase peptide synthesis (SPPS) : Incorporation into peptide chains via Fmoc/t-Boc strategies, with deprotection using trifluoroacetic acid (TFA) .

- Conjugation : The free carboxylic acid group facilitates coupling to targeting moieties (e.g., antibodies) using carbodiimide crosslinkers like EDC/NHS .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound be achieved for metabolic tracing studies?

- Methodological Answer : A modular synthesis approach allows isotopic enrichment:

Use [1,2,3,4,5-¹³C₅]-levulinic acid as a precursor.

Introduce ¹⁵N via amination with labeled ammonia under catalytic hydrogenation.

Ethoxy group incorporation via esterification with ethanol-¹³C₂ .

Table 1 : Key Isotopomers and Their Applications

| Isotopomer | Application |

|---|---|

| [5-¹³C] | Tracking carbon flux in heme biosynthesis |

| [¹⁵N] | Studying nitrogen recycling in plants |

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Mitigation steps include:

- HPLC-PDA-MS : Detect trace impurities (e.g., diastereomers or oxidized byproducts) .

- Biological assays : Use orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) to confirm target engagement. For example, conflicting cytotoxicity data may arise from variable cell membrane permeability .

Q. How does stereochemistry at the 4-position influence interactions with enzymatic targets (e.g., glutamate dehydrogenases)?

- Methodological Answer : The (S)-enantiomer preferentially binds to ATP-dependent enzymes due to spatial compatibility with active-site residues. Comparative studies using (R)-isomers (e.g., (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid ) show reduced binding affinity. Molecular docking (AutoDock Vina) and mutagenesis (e.g., Ala scanning of catalytic sites) validate stereospecific interactions .

Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Prodrug design : Convert the carboxylic acid to a methyl ester for enhanced lipophilicity, with enzymatic cleavage in target tissues .

- Co-solvent systems : Use cyclodextrin complexes or PEGylated formulations to increase aqueous solubility while maintaining stability .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the compound’s role in porphyrin biosynthesis?

- Methodological Answer : Variations in experimental models (e.g., bacterial vs. mammalian systems) and isotopic tracer purity account for discrepancies. For example, 5-aminolevulinic acid (ALA) derivatives in bacteria may bypass rate-limiting enzymes, skewing results . Researchers should standardize models (e.g., HepG2 cells for human studies) and validate tracer purity via NMR (¹H/¹³C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.